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Compound of Interest

Compound Name: N-(3-acetylphenyl)nicotinamide

CAS No.: 329222-95-9

Cat. No.: B1269385

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-
acetylphenyl)nicotinamide, a compound of interest in medicinal chemistry and drug

development. The elucidation of its molecular structure through various spectroscopic

techniques is crucial for its identification, purity assessment, and understanding its chemical

behavior. This document is intended for researchers, scientists, and professionals in the field of

drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this

specific compound are not widely published, this guide will provide a thorough interpretation

based on established principles and data from analogous structures.

Molecular Structure and Significance
N-(3-acetylphenyl)nicotinamide (C₁₄H₁₂N₂O₂) is a derivative of nicotinamide, a form of

vitamin B3.[1][2] Nicotinamide-based compounds have garnered significant attention for their

potential therapeutic properties, including anti-inflammatory and antitumor activities.[1][3] The

title compound incorporates an acetylphenyl group, which can influence its biological activity

and pharmacokinetic properties. Accurate spectroscopic characterization is a prerequisite for

any further investigation into its medicinal potential.
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Figure 1: Molecular Structure of N-(3-acetylphenyl)nicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of N-(3-acetylphenyl)nicotinamide in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a pulse angle of 30-45 degrees.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Employ proton decoupling to simplify the spectrum.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of N-(3-acetylphenyl)nicotinamide in DMSO-d₆ is

summarized in Table 1. The chemical shifts are estimated based on the analysis of similar

structures and standard chemical shift tables.[4][5][6]

Table 1: Predicted ¹H NMR Data for N-(3-acetylphenyl)nicotinamide.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 s 1H Amide N-H

~9.1 d 1H Pyridine C2-H

~8.8 dd 1H Pyridine C6-H

~8.3 dt 1H Pyridine C4-H

~8.2 t 1H Phenyl C2'-H

~7.9 ddd 1H Phenyl C6'-H

~7.6 t 1H Phenyl C5'-H

~7.5 ddd 1H Phenyl C4'-H

~7.5 dd 1H Pyridine C5-H

~2.6 s 3H Acetyl CH₃

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of N-(3-acetylphenyl)nicotinamide is presented in Table 2.

These estimations are based on established substituent effects on aromatic systems.[7][8]

Table 2: Predicted ¹³C NMR Data for N-(3-acetylphenyl)nicotinamide.
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Chemical Shift (δ, ppm) Assignment

~198 Acetyl C=O

~165 Amide C=O

~153 Pyridine C2

~149 Pyridine C6

~139 Phenyl C1'

~137 Phenyl C3'

~135 Pyridine C4

~130 Pyridine C3

~129 Phenyl C5'

~126 Phenyl C6'

~124 Pyridine C5

~123 Phenyl C4'

~119 Phenyl C2'

~27 Acetyl CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

Predicted IR Spectral Data
The predicted characteristic IR absorption bands for N-(3-acetylphenyl)nicotinamide are

listed in Table 3. These predictions are based on well-established correlation tables for organic

compounds.[9][10][11]

Table 3: Predicted IR Absorption Bands for N-(3-acetylphenyl)nicotinamide.

Frequency (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch (amide)

~3100-3000 Medium-Weak C-H stretch (aromatic)

~1680 Strong C=O stretch (acetyl ketone)

~1660 Strong C=O stretch (amide I)

~1600, ~1480 Medium-Strong C=C stretch (aromatic rings)

~1540 Medium N-H bend (amide II)

~1360 Medium C-H bend (methyl)

~1250 Strong C-N stretch (amide)

~800-700 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
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Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass

spectrometry (HRMS) is recommended for accurate mass determination.[12]

Predicted Mass Spectrum
The molecular formula of N-(3-acetylphenyl)nicotinamide is C₁₄H₁₂N₂O₂, with a monoisotopic

mass of 240.09 g/mol .[13] The ESI-MS spectrum is expected to show a prominent protonated

molecular ion [M+H]⁺ at m/z 241.1. Other adducts such as [M+Na]⁺ at m/z 263.1 may also be

observed.

The fragmentation of the molecule under MS/MS conditions can provide further structural

information. A plausible fragmentation pathway is depicted in Figure 2.

[M+H]⁺
m/z 241.1

[C₇H₄NO]⁺
m/z 120.0Loss of C₇H₈NO

[C₈H₈NO]⁺
m/z 134.1

Loss of C₆H₄N₂O

[C₆H₄N]⁺
m/z 92.0

Loss of CO

Click to download full resolution via product page

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway for N-(3-acetylphenyl)nicotinamide.

Table 4: Predicted Key Mass Fragments for N-(3-acetylphenyl)nicotinamide.

m/z Proposed Fragment

241.1 [M+H]⁺

134.1 [CH₃COC₆H₄NH]⁺

120.0 [C₅H₄NCO]⁺

92.0 [C₅H₄NH]⁺

Conclusion
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This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-(3-acetylphenyl)nicotinamide. The predicted NMR, IR, and MS data, along with the

detailed experimental protocols, offer a solid foundation for the characterization of this and

related compounds. While the presented data is based on theoretical predictions and analysis

of analogous structures, it serves as a valuable resource for researchers in the field.

Experimental verification of these predictions is highly recommended for definitive structural

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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